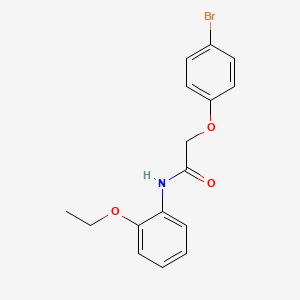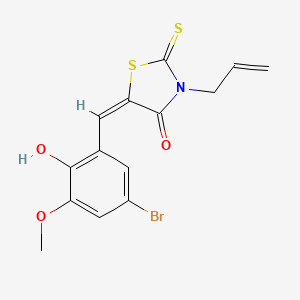
2-(4-bromophenoxy)-N-(2-ethoxyphenyl)acetamide
概要
説明
The compound “2-(4-bromophenoxy)-N-(2-ethoxyphenyl)acetamide” is an organic compound containing a bromophenoxy group, an ethoxyphenyl group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenoxy and phenyl groups), an ether linkage (from the phenoxy group), an amide functional group (from the acetamide group), and a bromine atom (from the bromophenoxy group). These functional groups could influence the compound’s reactivity, polarity, and other physical-chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point. The bromine atom could make the compound denser than similar compounds without halogens .作用機序
The mechanism of action of BPEA is not fully understood, but it is believed to act as a chelating agent for metal ions. BPEA can form stable complexes with metal ions, which can lead to changes in cellular signaling pathways and gene expression. This mechanism of action has been studied for its potential applications in cancer therapy and imaging.
Biochemical and Physiological Effects
BPEA has been studied for its biochemical and physiological effects on various systems in the body. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. BPEA has also been shown to have neuroprotective properties and can protect against oxidative stress-induced damage in neurons. Additionally, BPEA has been studied for its effects on the cardiovascular system and has shown potential as a vasodilator.
実験室実験の利点と制限
BPEA has several advantages for lab experiments, including its stability, solubility, and ability to form stable complexes with metal ions. However, BPEA also has limitations, including its low yield and the need for specific purification techniques. Additionally, BPEA can be expensive and may not be readily available.
将来の方向性
There are several future directions for the study of BPEA. One potential direction is the development of BPEA-based metal complexes with potential applications in catalysis, drug delivery, and imaging. Additionally, further studies are needed to fully understand the mechanism of action of BPEA and its potential applications in cancer therapy and imaging. Finally, the synthesis of BPEA with improved yield and purity could lead to more widespread use in scientific research.
Conclusion
In conclusion, 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)acetamide is a chemical compound that has several properties and applications in scientific research. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. BPEA has potential applications in catalysis, drug delivery, imaging, and cancer therapy. Future studies are needed to fully understand the potential of BPEA in scientific research.
科学的研究の応用
BPEA has been extensively studied for its various properties and applications in scientific research. It is commonly used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis, drug delivery, and imaging. BPEA has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, BPEA has been used as a building block for the synthesis of other compounds with potential applications in medicinal chemistry.
Safety and Hazards
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-2-20-15-6-4-3-5-14(15)18-16(19)11-21-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOQXCMCKLXXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3740466.png)
![5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740476.png)
![N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide](/img/structure/B3740486.png)

![methyl 4-[({[3-(4-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3740499.png)

![ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3740511.png)
![2,4-dichloro-N-{3-[(2-chloro-4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3740519.png)
![2-(4-methoxybenzyl)-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3740532.png)


![3-({2-[(2-fluorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3740556.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3740566.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3740571.png)
